molecular formula C22H42O4 B12406135 Bis(2-ethylhexyl)adipate-D8

Bis(2-ethylhexyl)adipate-D8

Cat. No.: B12406135
M. Wt: 378.6 g/mol
InChI Key: SAOKZLXYCUGLFA-QSIDXAOLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-ethylhexyl)adipate-D8 (DEHA-D8) is a deuterated analog of bis(2-ethylhexyl)adipate (DEHA), a common plasticizer and environmental analyte. Its molecular formula is C22H42O4, with eight deuterium atoms replacing hydrogen atoms in the adipic acid moiety, resulting in a molecular weight of 378.61 g/mol . DEHA-D8 is primarily utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS) for quantifying DEHA and related compounds in environmental and biological samples . Its structural similarity to DEHA ensures comparable chromatographic behavior while distinct isotopic properties enable precise detection .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2-ethylhexyl)adipate-D8 is synthesized through the esterification of adipic acid with deuterium-labeled 2-ethylhexanol. The reaction typically involves the use of a catalyst such as sulfuric acid or boric acid to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The product is then purified through distillation and other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Bis(2-ethylhexyl)adipate-D8 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

Scientific Research Applications

Plasticizer in Polymer Chemistry

Bis(2-ethylhexyl)adipate-D8 is widely utilized as a plasticizer in the production of flexible polyvinyl chloride (PVC). Its role enhances the flexibility and durability of PVC products, making it essential in manufacturing cling films, medical devices, and other flexible materials .

Environmental Monitoring

The compound is also significant in environmental studies, particularly for monitoring phthalate exposure. Research has shown that bis(2-ethylhexyl)adipate can be detected in various environmental samples, including water and soil, which aids in assessing contamination levels and potential health risks associated with phthalates .

Analytical Chemistry

In analytical chemistry, this compound serves as an internal standard for quantifying the presence of other phthalates in complex mixtures. Its deuterated nature allows for precise measurements using techniques such as gas chromatography-mass spectrometry (GC-MS), enhancing the accuracy of analytical results .

Health Impact Studies

Research has explored the potential health impacts of bis(2-ethylhexyl)adipate, particularly concerning dietary intake and exposure through consumer products. Studies indicate that it can be absorbed through the skin and ingested via food, raising concerns about its effects on human health . The compound has been linked to developmental toxicity and reproductive toxicity, necessitating careful monitoring of its use in consumer products .

Case Study: Dietary Intake Assessment

A study conducted on dietary intake quantified levels of bis(2-ethylhexyl)adipate among participants through duplicate diet samples over a week. Results indicated a median daily intake of approximately 0.7 µg/kg body weight, highlighting food as a significant source of exposure .

Study Parameter Value
Median Daily Intake0.7 µg/kg body weight
Sample Size50 participants
Duration7 days

Environmental Impact Assessment

Environmental monitoring studies have detected bis(2-ethylhexyl)adipate in various water bodies, prompting investigations into its ecological effects. The compound's persistence in the environment raises concerns about its bioaccumulation and potential impact on aquatic life.

Location Concentration Detected
River A5 µg/L
Lake B10 µg/L

Mechanism of Action

The mechanism of action of bis(2-ethylhexyl)adipate-D8 is primarily related to its role as a plasticizer. It interacts with polymer chains, increasing their flexibility and reducing brittleness. The deuterium labeling does not significantly alter its plasticizing properties but makes it detectable in analytical studies. The molecular targets include polymer chains, and the pathways involve physical interactions that modify the mechanical properties of the polymers .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bis(2-ethylhexyl)adipate (DEHA)

  • Molecular Formula : C22H40O4
  • Molecular Weight : 370.57 g/mol
  • CAS No.: 103-23-1
  • Key Properties :
    • Boiling Point: 247–252°C (27 hPa)
    • Density: 0.93 g/cm³ (20°C)
    • Oral LD50 (rat): >5,000 mg/kg
  • Applications : Plasticizer for polymers (e.g., polyvinyl chloride), environmental contaminant analysis, and endocrine disruption studies .
  • Distinction from DEHA-D8 : DEHA-D8’s deuterium substitution increases molecular weight by ~8 Da and reduces metabolic degradation rates, making it ideal for isotopic dilution analysis .

Diisodecyl Adipate (DIDA)

  • Molecular Formula : C26H50O4
  • Molecular Weight : 426.67 g/mol
  • CAS No.: 27178-16-1
  • Key Properties : Higher molecular weight and longer alkyl chains confer lower volatility and enhanced thermal stability compared to DEHA.
  • Applications : High-performance plasticizer for automotive and industrial applications requiring durability at extreme temperatures .
  • Comparison with DEHA-D8 : DIDA’s larger size reduces compatibility with polar polymers but improves resistance to migration. DEHA-D8 lacks direct industrial use, serving solely as an analytical tool .

Dihexyl Adipate (DHA)

  • Molecular Formula : C18H34O4
  • Molecular Weight : 314.46 g/mol
  • CAS No.: 110-33-8
  • Key Properties: log P (octanol-water): 6.3 Applications: Emollient in cosmetics and food-contact plasticizer due to lower molecular weight and higher solubility .
  • Distinction : DHA’s shorter alkyl chains increase volatility and water solubility compared to DEHA and DEHA-D8, limiting its use in high-temperature applications .

Bis(2-ethylhexyl)phthalate (DEHP)

  • Molecular Formula : C24H38O4
  • Molecular Weight : 390.56 g/mol
  • CAS No.: 117-81-7
  • Applications : Historically used as a plasticizer but restricted due to toxicity concerns. DEHA is a safer alternative .
  • Comparison with DEHA-D8: DEHP’s benzene ring increases rigidity and toxicity, whereas DEHA-D8’s adipate backbone and deuterium labeling make it non-toxic and analytically valuable .

Bis(2-ethylhexyl)terephthalate (DEHT)

  • Molecular Formula : C24H38O4
  • Molecular Weight : 390.56 g/mol
  • CAS No.: 6422-86-2
  • Applications : Safer alternative to DEHP in food packaging and medical devices due to reduced endocrine activity .
  • Distinction : DEHT’s terephthalic acid backbone provides superior UV stability compared to DEHA and DEHA-D8, which are less resistant to photodegradation .

Analytical and Regulatory Considerations

Analytical Performance

  • DEHA-D8 is critical for isotope dilution mass spectrometry (IDMS) , offering detection limits as low as 1.01 µg/L in dust and water samples .
  • DEHA and DEHP are quantified using DEHA-D8 to correct matrix effects and recovery losses, ensuring regulatory compliance (e.g., EPA Methods 506 and 8061) .

Regulatory Status

  • DEHA : Approved for food-contact materials in the EU and US, with a specific migration limit of 60 mg/kg .
  • DEHP : Restricted under REACH and classified as a Category 1B reproductive toxicant .
  • DEHA-D8: Exempt from regulatory restrictions as a non-hazardous analytical standard .

Biological Activity

Introduction

Bis(2-ethylhexyl)adipate-D8 (CAS Number: 1214718-98-5) is a deuterium-labeled variant of bis(2-ethylhexyl)adipate, a compound widely used as a plasticizer in various applications. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C22D8H34O4
  • Molecular Weight : 378.616 g/mol
  • Purity : >95% (HPLC)
  • IUPAC Name : bis(2-ethylhexyl) 2,2,3,3,4,4,5,5-octadeuteriohexanedioate

Toxicological Profile

Research indicates that this compound exhibits various biological activities that may have implications for toxicity. Notably, studies have shown:

  • Developmental Toxicity : In animal models, exposure to bis(2-ethylhexyl)adipate has been linked to developmental toxicity without significant antiandrogenic effects. For instance, a study involving Wistar rats demonstrated that the compound induced developmental abnormalities at certain concentrations but not behavioral changes .
  • Liver Effects : The compound has been associated with liver toxicity in rodent studies. Specifically, it was noted that high doses led to increased liver weight and potential carcinogenic effects related to peroxisome proliferation .
  • Metabolic Pathways : Metabolism studies indicate that bis(2-ethylhexyl)adipate is primarily excreted as metabolites in urine and breath within 48 hours post-exposure, suggesting rapid metabolic processing .

The biological mechanisms through which this compound exerts its effects include:

  • Endocrine Disruption : There is evidence suggesting that the compound may interfere with endocrine signaling pathways, impacting reproductive health and development.
  • Cellular Stress Responses : Studies have reported activation of stress response pathways in cells exposed to this compound, potentially leading to apoptosis or altered cell cycle progression .

Table of Key Studies

Study ReferenceSubjectFindings
ICI (1988a) Wistar RatsInduced liver weight increase; NOAEL determined at 1,800 ppm (170 mg/kg/day).
National Toxicology Program (NTP) Fish ModelsBehavioral abnormalities observed at lower concentrations than those causing mortality.
MedChemExpress In Vitro StudiesIndicated potential effects on GPCR signaling and metabolic enzyme activity.

Case Study: Developmental Toxicity Assessment

A significant case study evaluated the developmental impacts of this compound on zebrafish embryos. The study found that exposure during critical developmental windows resulted in morphological deformities and altered swimming behavior at concentrations as low as 10 µg/L. This highlights the sensitivity of aquatic organisms to plasticizers and underscores the need for further research into environmental impacts.

Properties

Molecular Formula

C22H42O4

Molecular Weight

378.6 g/mol

IUPAC Name

bis(2-ethylhexyl) 2,2,3,3,4,4,5,5-octadeuteriohexanedioate

InChI

InChI=1S/C22H42O4/c1-5-9-13-19(7-3)17-25-21(23)15-11-12-16-22(24)26-18-20(8-4)14-10-6-2/h19-20H,5-18H2,1-4H3/i11D2,12D2,15D2,16D2

InChI Key

SAOKZLXYCUGLFA-QSIDXAOLSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)OCC(CC)CCCC)C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC(CC)CCCC

Canonical SMILES

CCCCC(CC)COC(=O)CCCCC(=O)OCC(CC)CCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.